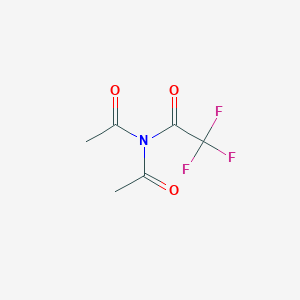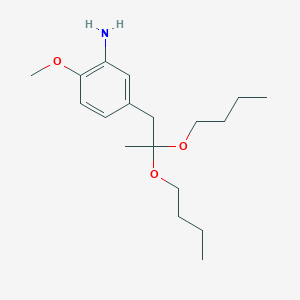
5-(2,2-Dibutoxypropyl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Dibutoxypropyl)-2-methoxyaniline is an organic compound characterized by its unique structure, which includes a methoxyaniline core substituted with a dibutoxypropyl group
Méthodes De Préparation
The synthesis of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with 2,2-dibutoxypropane under specific conditions. The process can be summarized as follows:
Mixing Reactants: 2-methoxyaniline and 2,2-dibutoxypropane are mixed in a suitable solvent.
Catalysis: A catalyst, such as an acid or base, is added to facilitate the reaction.
Reaction Conditions: The mixture is heated to a specific temperature to promote the reaction.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
5-(2,2-Dibutoxypropyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
5-(2,2-Dibutoxypropyl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 5-(2,2-Dibutoxypropyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
5-(2,2-Dibutoxypropyl)-2-methoxyaniline can be compared with similar compounds such as:
2,2-Dimethoxypropane: Used as a reagent in organic synthesis, particularly in the formation of acetals.
2,2-Dibutoxypropane: Similar in structure but lacks the methoxyaniline core, leading to different chemical properties and applications.
2-Methoxyaniline: The core structure of the compound, used in various chemical reactions and applications.
Propriétés
Numéro CAS |
90177-04-1 |
|---|---|
Formule moléculaire |
C18H31NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
5-(2,2-dibutoxypropyl)-2-methoxyaniline |
InChI |
InChI=1S/C18H31NO3/c1-5-7-11-21-18(3,22-12-8-6-2)14-15-9-10-17(20-4)16(19)13-15/h9-10,13H,5-8,11-12,14,19H2,1-4H3 |
Clé InChI |
AAIKZTOTGFKLCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)N)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


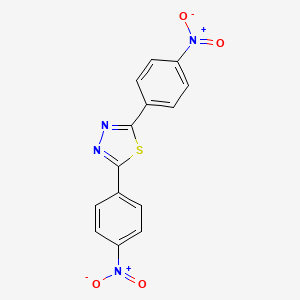
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
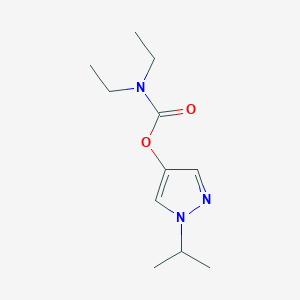
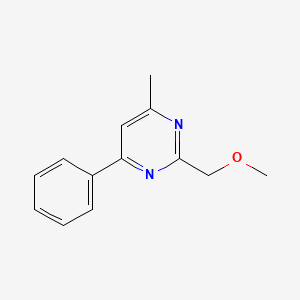
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
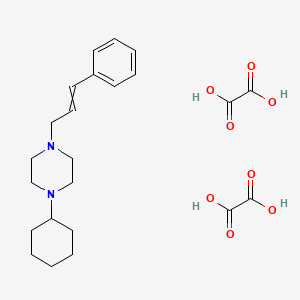
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
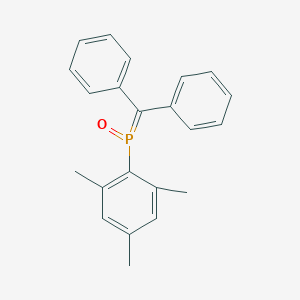

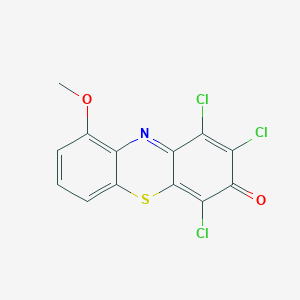
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
